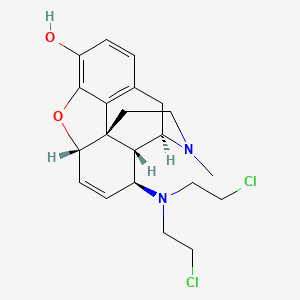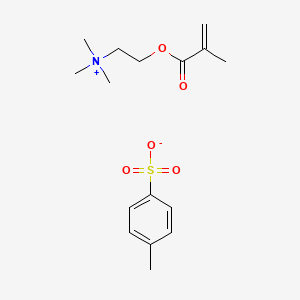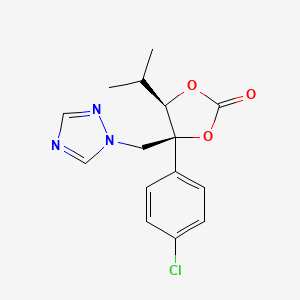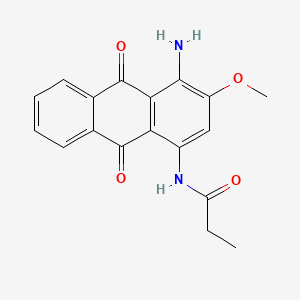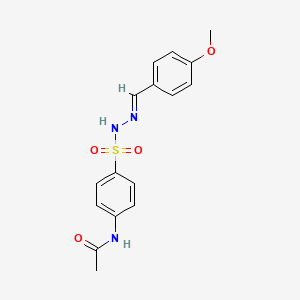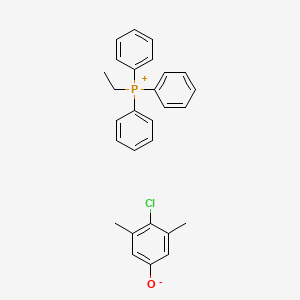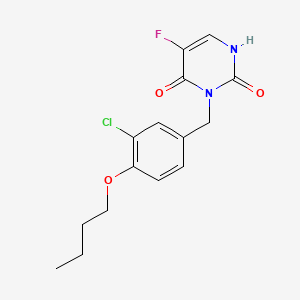
Uracil, 3-(4-butoxy-3-chlorobenzyl)-5-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-butoxybenzyl)-5-fluorouracil is a synthetic chemical compound that belongs to the class of uracil derivatives This compound is characterized by the presence of a chloro-substituted benzyl group and a butoxy group attached to the uracil ring, along with a fluorine atom at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-butoxybenzyl)-5-fluorouracil typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 5-fluorouracil with 3-chloro-4-butoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-(3-Chloro-4-butoxybenzyl)-5-fluorouracil may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 3-(3-Chloro-4-butoxybenzyl)-5-fluorouracil can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different derivatives.
Hydrolysis: The butoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced derivatives with different hydrogenation levels.
Hydrolysis Products: Compounds with cleaved butoxy groups.
科学研究应用
3-(3-Chloro-4-butoxybenzyl)-5-fluorouracil has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-Chloro-4-butoxybenzyl)-5-fluorouracil involves its interaction with specific molecular targets. The fluorine atom at the 5-position of the uracil ring is known to enhance the compound’s ability to inhibit certain enzymes involved in nucleic acid synthesis. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer research. The chloro and butoxy groups may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.
相似化合物的比较
5-Fluorouracil: A well-known anticancer agent with a similar uracil structure but lacking the chloro and butoxy groups.
3-Chloro-4-butoxybenzyl derivatives: Compounds with similar benzyl substitutions but different core structures.
Other Uracil Derivatives: Compounds with various substitutions on the uracil ring.
Uniqueness: 3-(3-Chloro-4-butoxybenzyl)-5-fluorouracil stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties. The presence of both the chloro and butoxy groups, along with the fluorine atom, makes it a versatile compound for various applications.
属性
CAS 编号 |
102613-18-3 |
|---|---|
分子式 |
C15H16ClFN2O3 |
分子量 |
326.75 g/mol |
IUPAC 名称 |
3-[(4-butoxy-3-chlorophenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H16ClFN2O3/c1-2-3-6-22-13-5-4-10(7-11(13)16)9-19-14(20)12(17)8-18-15(19)21/h4-5,7-8H,2-3,6,9H2,1H3,(H,18,21) |
InChI 键 |
GJGKTZHGBJGHBY-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


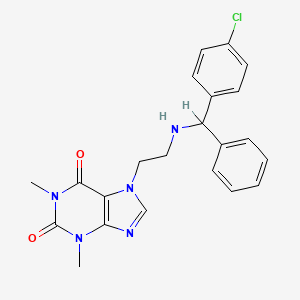
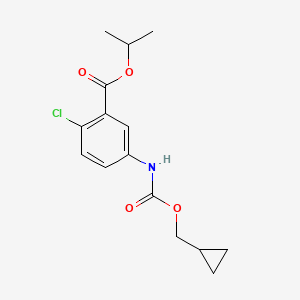
![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
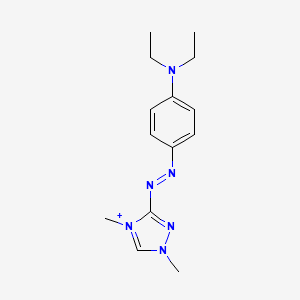
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)
